molecular formula C7H10O4S B13453634 Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate

Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate

Cat. No.: B13453634
M. Wt: 190.22 g/mol
InChI Key: GQIOGOPZHMCCHP-UHFFFAOYSA-N
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Description

Methyl 2,2-dioxo-2lambda6-thiabicyclo[220]hexane-4-carboxylate is a bicyclic compound featuring a sulfur atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate typically involves the use of photochemistry. A common method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction is often carried out under blue LED irradiation at 450 nm, using dichloromethane or acetonitrile as solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar photochemical processes on a larger scale. Optimization of reaction conditions, such as solvent choice and irradiation parameters, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be further oxidized.

    Reduction: Reduction reactions can modify the bicyclic structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or other reduced sulfur compounds.

Scientific Research Applications

Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atom within the bicyclic structure can participate in various chemical reactions, influencing the compound’s activity and specificity. Pathways involved may include oxidation-reduction cycles and substitution reactions that modify the compound’s structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2-dioxo-2lambda6-thiabicyclo[220]hexane-4-carboxylate is unique due to its specific bicyclic structure and the presence of a sulfur atom, which imparts distinct chemical properties

Properties

Molecular Formula

C7H10O4S

Molecular Weight

190.22 g/mol

IUPAC Name

methyl 2,2-dioxo-2λ6-thiabicyclo[2.2.0]hexane-4-carboxylate

InChI

InChI=1S/C7H10O4S/c1-11-6(8)7-3-2-5(7)12(9,10)4-7/h5H,2-4H2,1H3

InChI Key

GQIOGOPZHMCCHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC1S(=O)(=O)C2

Origin of Product

United States

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